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Compound Name:

An In-Depth Technical Guide to the Structure Elucidation of (1H-Pyrazol-4-yl)methanamine
Dihydrochloride

Abstract

(1H-Pyrazol-4-yl)methanamine is a foundational heterocyclic amine scaffold crucial in the
landscape of medicinal chemistry and drug development. Its utility stems from the versatile
pyrazole core, which serves as a key pharmacophore in numerous therapeutic agents. The
compound is typically handled as a dihydrochloride salt to enhance its aqueous solubility and
stability, making it more amenable to formulation and biological testing. Unambiguous
confirmation of its molecular structure is a non-negotiable prerequisite for advancing any
research or development program. This guide provides a comprehensive, multi-technique
strategy for the definitive structure elucidation of (1H-Pyrazol-4-yl)methanamine
dihydrochloride, integrating insights from mass spectrometry, multi-dimensional NMR
spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography. The narrative is
designed for researchers, scientists, and drug development professionals, emphasizing the
causality behind experimental choices to create a self-validating analytical workflow.

The Analytical Imperative: An Introduction

The journey from a promising molecular scaffold to a viable drug candidate is paved with
rigorous analytical characterization. For a molecule like (1H-Pyrazol-4-yl)methanamine
dihydrochloride, every atom's position and the overall molecular architecture must be known
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with absolute certainty. This is not merely an academic exercise; it is fundamental to
understanding structure-activity relationships (SAR), ensuring batch-to-batch consistency, and
meeting stringent regulatory requirements. A flawed structural assignment can invalidate
extensive biological data and lead to costly development failures.

This guide eschews a simple checklist of techniques. Instead, it presents an integrated
analytical philosophy where each method provides a unique piece of the structural puzzle, and
the collective data converge to a single, irrefutable conclusion. We will explore not just what to
do, but why each step is critical and how the data from orthogonal techniques corroborate one
another.

Foundational Analysis: Molecular Formula and Mass
Confirmation

The first step in any structural elucidation is to confirm the elemental composition. High-
Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial assessment.

Causality of Technique Selection: Why HRMS?

Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts
per million (ppm). This precision is sufficient to distinguish between molecular formulas with the
same nominal mass, offering a high degree of confidence in the elemental composition. For a
polar, pre-salted compound like (1H-Pyrazol-4-yl)methanamine dihydrochloride,
Electrospray lonization (ESI) is the ideal ionization technique due to its soft nature, which
minimizes fragmentation and preserves the molecular ion. The analysis is performed on the
free base, which has a molecular formula of CaH7Ns and a monoisotopic mass of 97.0640 Da.

[1]

Experimental Protocol: ESI-HRMS

o Sample Preparation: Dissolve ~1 mg of the dihydrochloride salt in 1 mL of a 50:50
acetonitrile/water solution with 0.1% formic acid. The acid ensures the amine remains
protonated for efficient ESI.

e Instrumentation: Infuse the sample solution into an ESI-equipped Orbitrap or Time-of-Flight
(TOF) mass spectrometer.
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e Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

» Calibration: Ensure the instrument is calibrated using a known standard immediately prior to
the run to guarantee mass accuracy.

Data Interpretation and Validation

The primary objective is to observe the protonated molecule, [M+H]*, where M is the free base.
The measured mass should be compared against the theoretical mass.

_ . Expected Mass
lon Species Theoretical m/z Purpose
Accuracy

Confirms the
[CaHsNs]* 98.0718 <5 ppm elemental composition

of the free base.

The A+1 isotope peak
[C313CHsNs]* 99.0752 <5 ppm confirms the number

of carbon atoms.

The observation of the [M+H]* ion at m/z 98.0718 with high mass accuracy provides the first
piece of validated structural evidence. Further confidence can be gained through tandem MS
(MS/MS) experiments, which involve isolating the parent ion and subjecting it to collision-
induced dissociation to observe characteristic fragments.[2][3]

Figure 1: Proposed ESI-MS/MS fragmentation pathway.

-NH3 » [ Lossof NHs
1 mizsio4
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Caption: Figure 1: Proposed ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Connectivity Map

While MS confirms what atoms are present, NMR spectroscopy reveals how they are

connected. For (1H-Pyrazol-4-yl)methanamine dihydrochloride, a suite of 1D and 2D NMR

experiments provides an unambiguous map of the proton and carbon skeleton.[4]

Causality of Experimental Design

Solvent Choice: Deuterated water (D20) or dimethyl sulfoxide (DMSO-ds) are suitable
solvents. D20 is often preferred for hydrochloride salts as it readily dissolves them. However,
labile protons (N-H and N*-Hs) will exchange with deuterium and become invisible. DMSO-ds
will show these protons, providing a more complete picture.

1D Experiments (*H and 3C): These provide the fundamental chemical shift and multiplicity
information for each unique proton and carbon environment.

2D Experiments (COSY, HSQC, HMBC): These are essential for assembling the structure.
COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached
carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are
critical for connecting non-protonated carbons and linking different fragments of the
molecule.

Experimental Protocols

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-de.

'H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts of the aromatic
protons in pyrazoles typically appear between 6.0 and 8.0 ppm.[5]

13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using
gradient-selected pulse sequences.
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Predicted NMR Data and Interpretation (in DMSO-de)

Table 2: Predicted *H NMR Data

_ Predicted & o _ _
Assignment Multiplicity Integration Rationale

(Ppm)

. Acidic proton,
Pyrazole N-H ~13.0 Broad singlet 1H
often broad.

Protons on the
ammonium
group,

] deshielded and

N*-Hs ~8.5 Broad singlet 3H

broad due to
exchange and
qguadrupolar

coupling.

Equivalent
protons on the
pyrazole ring,
deshielded by
the aromatic

H3/H5 ~7.8 Singlet 2H

system.

| C-Hz2 | ~3.9 | Singlet | 2H | Methylene protons adjacent to the ammonium group and the
pyrazole ring. |

Table 3: Predicted 33C NMR Data

Assignment Predicted & (ppm) Rationale

Aromatic carbons adjacent
C3/C5 ~135 )

to nitrogen atoms.

Quaternary carbon to which
C4 ~110 the aminomethyl group is

attached.
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| C-Hz2 | ~35 | Aliphatic carbon adjacent to the ammonium group. |

The key to validating the structure lies in the HMBC spectrum. The correlations from the
methylene protons (~3.9 ppm) to the pyrazole carbons C4 (~110 ppm) and C3/C5 (~135 ppm)
would definitively prove the attachment of the aminomethyl group to the C4 position of the
pyrazole ring.

Caption: Figure 2: Key HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Fingerprinting

FTIR spectroscopy is a rapid, straightforward technique used to confirm the presence of key
functional groups. It serves as an excellent complementary method to NMR and MS. For (1H-
Pyrazol-4-yl)methanamine dihydrochloride, the spectrum will be dominated by vibrations
from the pyrazole ring, the alkyl chain, and, most importantly, the ammonium and hydrochloride
moieties.[6][7]

Experimental Protocol: Attenuated Total Reflectance
(ATR)

o Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1,

o Background Correction: A background spectrum of the clean, empty ATR crystal should be
acquired and subtracted from the sample spectrum.

Data Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

Table 4: Predicted FTIR Absorption Bands
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Wavenumber (cm—1) Vibration Type Functional Group
3200-3400 N-H Stretch Pyrazole N-H
2500-3000 (broad) N+-H Stretch Ammonium (R-NHs™)
2850-2960 C-H Stretch Methylene (-CHz-)
~1600 N-H Bend Ammonium (R-NHs™)

| 1450-1550 | C=C, C=N Stretch | Pyrazole ring |

The most diagnostic feature is the very broad and strong absorption band between 2500-3000
cm~1, which is characteristic of the stretching vibrations in an ammonium salt. This confirms the
protonation of the primary amine.[8]

Single-Crystal X-ray Crystallography: The
Unassailable Proof

While the combination of MS and NMR provides definitive proof of the molecular constitution
and connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D
structure in the solid state.[9] It reveals precise bond lengths, bond angles, and the spatial
arrangement of the molecule, including the positions of the chloride counter-ions and any
intermolecular hydrogen bonding networks.[10][11]

Causality and Significance

Obtaining a crystal structure is considered the gold standard for structural proof. It validates all
conclusions drawn from spectroscopic methods and provides invaluable information about the
solid-state conformation and packing, which can influence properties like solubility and stability.

Experimental Workflow

» Crystal Growth: Grow single crystals of suitable quality, typically by slow evaporation of a
solvent (e.g., methanol/ether).

» Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a
low temperature (e.g., 100 K) to minimize thermal motion.
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 Structure Solution and Refinement: Process the diffraction data to solve the phase problem
and generate an initial electron density map. Refine the atomic positions to achieve the best
fit with the experimental data.

The resulting model would visually confirm the pyrazole ring, the aminomethyl substituent at
the C4 position, and the presence of two chloride ions per molecule, confirming the
dihydrochloride stoichiometry.

An Integrated Workflow for Unambiguous
Elucidation

The power of this approach lies not in any single technique, but in their synergistic integration.
Each step provides a layer of validation for the others, culminating in an unshakeable structural
assignment.

Sample:
(1H-Pyrazol-4-yl)methanamine
dihydrochloride

Figure 3: Integrated analytical workflow for structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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